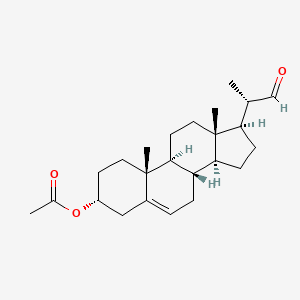

![molecular formula C9H8N2O2 B599527 Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate CAS No. 108128-21-8](/img/structure/B599527.png)

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

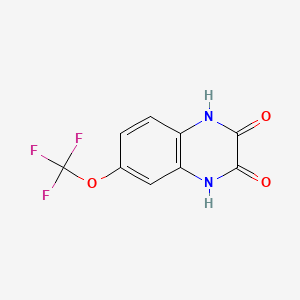

“Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific synthesis process for “this compound” is not clearly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate and its derivatives have been explored in various synthetic pathways and chemical reactions. For instance, the thermolysis of certain pyridazine derivatives provides a new synthetic route to pyrrolo[2,3-c-]pyridazines, which can be further processed to yield novel pyridazino[3,4-d][1,3]oxazine ring systems (Maeba & Castle, 1979). Similarly, the synthesis of fluorescent benzo and hetero[c]-fused pyrrolo[3,4-c]pyridazine-5-carboxylates has been achieved through transformations involving methyl 4-aminopyrrole-2-carboxylate (Galenko et al., 2016).

Spectroscopic and Fluorescence Properties

Pyrrolo[1,2-b]pyridazine derivatives have been studied for their optical spectroscopic characteristics. Compounds like 5,6-dicarbomethoxy-2,7-dimethylpyrrolo[1,2-b]pyridazine and its derivatives have shown intense fluorescence with high quantum yields, which is also evident in their solid state. These properties have been analyzed through UV–vis absorption, steady-state, and time-resolved fluorescence measurements (Vasilescu et al., 2008).

Chemiluminescent Applications

Certain polycyclic pyridazinediones, derived from pyrrolo[1,2-b]pyridazine-6-carboxylate, have been synthesized and found to exhibit significant chemiluminescence, making them potentially useful in light production and other applications (Tominaga et al., 1998).

Novel Syntheses and Heterocyclic Compounds

Research has also focused on novel synthetic methods to produce derivatives of pyrrolo[1,2-b]pyridazine-6-carboxylate. These methods have led to the creation of unprecedented heterocyclic skeletons, contributing significantly to the field of organic chemistry and material science. For example, streamlined synthesis methodologies have been developed for creating diverse pyrrolo[3,4-d]pyridazin-1-one systems (Bonacorso et al., 2019).

Advanced Chemical Properties

The chemical properties of pyrrolo[1,2-b]pyridazine derivatives have been extensively studied, including their reactivity, electrophilic substitutions, and various condensation reactions. These studies have expanded the understanding of these compounds and their potential applications in various fields (Zupan et al., 1971).

Zukünftige Richtungen

Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate”, have attracted attention due to their wide range of biological activities and their potential in drug discovery . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemische Analyse

Biochemical Properties

It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities

Cellular Effects

It has been observed that related compounds have low toxicity on plant cells and crustacean animal cells

Molecular Mechanism

The molecular mechanism of action of Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is not clearly recognized . It is known that the compound is synthesized via a 3 + 2 cycloaddition reaction

Eigenschaften

IUPAC Name |

methyl pyrrolo[1,2-b]pyridazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-8-3-2-4-10-11(8)6-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAZSPKQGPIJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=C1)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856180 |

Source

|

| Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108128-21-8 |

Source

|

| Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)

![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)